molecular formula C9H17NO B12977612 (5-Oxaspiro[3.5]nonan-8-yl)methanamine

(5-Oxaspiro[3.5]nonan-8-yl)methanamine

Cat. No.: B12977612
M. Wt: 155.24 g/mol
InChI Key: QDOLICQFKUYSJC-UHFFFAOYSA-N
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Description

(5-Oxaspiro[3.5]nonan-8-yl)methanamine is a spirocyclic amine compound characterized by a unique 5-oxaspiro[3.5]nonane core structure. This bicyclic system consists of a five-membered oxygen-containing ring (oxolane) fused to a cyclopropane ring, with a methanamine (-CH2NH2) substituent at the 8-position. The compound is often synthesized as its hydrochloride salt (CAS: 1864061-28-8) to enhance stability and solubility . Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol .

The spirocyclic architecture confers rigidity and stereochemical control, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring precise spatial interactions. For example, derivatives of this scaffold have been explored as kinase inhibitors, leveraging the spiro system to optimize binding affinity and selectivity .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-8-ylmethanamine

InChI

InChI=1S/C9H17NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-7,10H2

InChI Key

QDOLICQFKUYSJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxaspiro[3.5]nonan-8-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Oxaspiro[3.5]nonan-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (5-Oxaspiro[35]nonan-8-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, which could lead to the development of new pharmaceuticals or bioactive molecules.

Medicine: In medicine, (5-Oxaspiro[3.5]nonan-8-yl)methanamine is explored for its potential therapeutic properties. Its structural features may enable it to interact with specific biological pathways, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique structure allows for the creation of materials with specific properties, useful in various industrial applications.

Mechanism of Action

The mechanism of action of (5-Oxaspiro[3.5]nonan-8-yl)methanamine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related spirocyclic compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance Synthetic Yield/Price
(5-Oxaspiro[3.5]nonan-8-yl)methanamine C9H17NO 155.24 Methanamine substituent; spiro[3.5] framework Kinase inhibitor intermediate ; research chemical Hydrochloride form available (95% purity)
2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol C10H18O2 170.25 Ethanol substituent; higher polarity Scaffold for drug discovery; discontinued due to limited demand Discontinued (CymitQuimica)
(2-Oxaspiro[3.5]nonan-7-yl)methanamine C9H17NO 155.24 Structural isomer (2-oxa vs. 5-oxa); methanamine at 7-position Toxicological studies (H314 hazard: skin corrosion) 2-8°C storage; Ⅲ packing group
5-Methyl-5-azaspiro[3.5]nonan-8-one C9H15NO 153.22 Azaspiro core; ketone functionality Intermediate for heterocyclic synthesis; no reported bioactivity Available via ChemBK
7-Methyl-7-azaspiro[3.5]nonan-2-ol C8H15NO 157.21 Azaspiro core; hydroxyl substituent Preclinical research; priced at $223/250 mg In stock (Enamine Ltd)

Key Comparative Insights :

Structural Variations: Oxygen vs. Nitrogen: The replacement of oxygen with nitrogen in azaspiro analogs (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol) alters electronic properties and hydrogen-bonding capacity, affecting target engagement . Substituent Position: The 8-position methanamine in this compound enhances nucleophilicity compared to the 7-position isomer, influencing reactivity in coupling reactions .

Synthetic Accessibility: this compound derivatives are synthesized via amine coupling (39–65% yields) , whereas azaspiro compounds often require multistep routes with lower yields . Ethanol-substituted analogs (e.g., 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol) face discontinuation due to synthetic complexity and niche applications .

Biological Activity: The methanamine derivative shows promise in kinase inhibition (e.g., GLPG3667 for autoimmune diseases) , whereas azaspiro ketones lack direct bioactivity reports .

Commercial Availability: this compound hydrochloride is readily available (95% purity, $265/100 mg) , whereas ethanol analogs are discontinued .

Biological Activity

(5-Oxaspiro[3.5]nonan-8-yl)methanamine is a spirocyclic compound with a unique molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its spirocyclic framework linked to a methanamine functional group, has a molecular formula of C₉H₁₈N₁O and a molecular weight of approximately 158.25 g/mol. The biological activity of this compound is an area of ongoing research, with preliminary studies suggesting interactions with various biological targets, including enzymes and receptors.

Structural Characteristics

The structural uniqueness of this compound lies in its spirocyclic arrangement, which affects its chemical reactivity and biological interactions. The methanamine group is hypothesized to facilitate hydrogen bonding with biological macromolecules, potentially influencing their structure and function.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
8-Methyl-5-oxaspiro[3.5]nonan-8-ylmethanamineC₉H₁₈N₁OSimilar spirocyclic structure with a methyl group
5-Oxaspiro[3.5]nonan-6-ylmethanamineC₉H₁₈N₁OMethanamine group at the 6-position
7-Oxaspiro[3.5]nonaneC₉H₁₆N₁ODifferent positioning of functional groups affecting reactivity

The mechanism of action for this compound is not fully elucidated; however, it is believed that the compound interacts with specific molecular targets and pathways. The methanamine moiety may form hydrogen bonds with proteins and nucleic acids, influencing their biological functions. Additionally, the spirocyclic structure could affect the binding affinity and specificity of the compound towards its targets.

Biological Activity Studies

Preliminary studies suggest that this compound exhibits various biological activities that warrant further investigation:

  • Enzyme Interactions : Initial findings indicate that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptor Binding : There is evidence suggesting that it may bind to specific receptors, which could have implications for therapeutic applications.

Future Directions

To fully understand the biological activity of this compound, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting detailed studies to evaluate the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic Investigations : Elucidating the specific molecular pathways affected by this compound through advanced biochemical techniques.

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